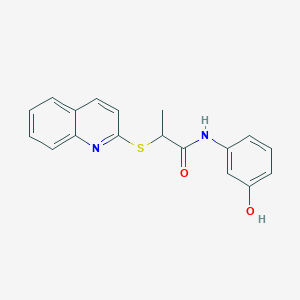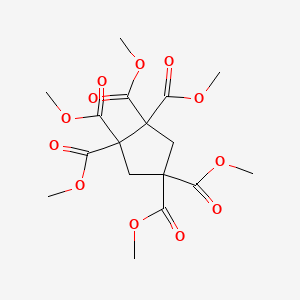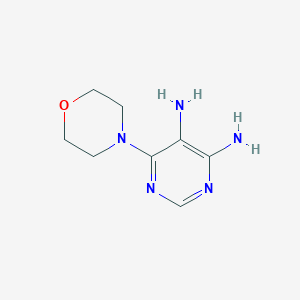
1-methyl-4-(3-methylcyclopentyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-(3-methylcyclopentyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential application in the field of medicinal chemistry. It is a piperazine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(3-methylcyclopentyl)piperazine is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-4-(3-methylcyclopentyl)piperazine exhibits potent cytotoxic activity against cancer cells. It has also been shown to inhibit the growth of cancer cells. However, the biochemical and physiological effects of this compound on the human body are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methyl-4-(3-methylcyclopentyl)piperazine in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a potential drug candidate for the treatment of cancer. However, the limitations of using this compound in lab experiments include its toxicity and the lack of understanding of its biochemical and physiological effects on the human body.
Orientations Futures
There are several future directions for the study of 1-methyl-4-(3-methylcyclopentyl)piperazine. These include:
1. Investigating the mechanism of action of this compound in more detail.
2. Studying the biochemical and physiological effects of this compound on the human body.
3. Developing new synthetic methods for the production of this compound.
4. Investigating the potential of this compound as a drug candidate for the treatment of other diseases.
5. Studying the toxicity of this compound in more detail.
Conclusion:
In conclusion, 1-methyl-4-(3-methylcyclopentyl)piperazine is a compound that has gained attention in the scientific community due to its potential application in medicinal chemistry. It has been studied for its ability to act as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. While this compound exhibits potent cytotoxic activity against cancer cells, its biochemical and physiological effects on the human body are not fully understood. Further research is needed to fully understand the potential of this compound as a drug candidate.
Méthodes De Synthèse
1-methyl-4-(3-methylcyclopentyl)piperazine can be synthesized using various methods. One of the commonly used methods is the reaction of 1-methylpiperazine with 3-methylcyclopentanone in the presence of a reducing agent. Another method involves the reaction of 1-methylpiperazine with 3-methylcyclopentanone in the presence of an acid catalyst.
Applications De Recherche Scientifique
1-methyl-4-(3-methylcyclopentyl)piperazine has been studied for its potential application in medicinal chemistry. It has been investigated for its ability to act as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent cytotoxic activity against cancer cells and has the potential to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
1-methyl-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-3-4-11(9-10)13-7-5-12(2)6-8-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUCTWTUVZDNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5512503 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![N-methyl-1-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-N-(5-quinolinylmethyl)methanamine](/img/structure/B4989701.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)

![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)


![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)
![N-(4-isopropylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4989761.png)


![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)